Bentranil
Description
Historical Context of Chemical Compound Discovery and Early Research Applications
The discovery and application of chemical compounds have profoundly impacted human civilization. Early research often focused on identifying and utilizing naturally occurring substances, which later paved the way for the synthesis and development of novel compounds with tailored properties.
Origins of Benzoxazinone (B8607429) Chemistry in Agrochemicals
The chemistry of benzoxazinones has roots in the study of natural plant defense mechanisms. Benzoxazinones are a class of naturally occurring secondary metabolites found in various grasses, including economically important crops such as maize, wheat, and rye. These compounds, like DIBOA (2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one) and DIMBOA (2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one), function as allelochemicals, contributing to the plant's resistance against pests and pathogens. Their presence and biological activities in plants drew scientific attention and provided a foundation for exploring synthetic benzoxazinone derivatives for agrochemical applications. The broader field of synthetic herbicide development saw a significant shift with the introduction of the first synthetic herbicides in the early 1940s, marking a new era in agricultural weed management. epa.govuni.lucdutcm.edu.cn
Early Experimental Herbicide Development Involving Bentranil
This compound, chemically known as 2-phenyl-3,1-benzoxazin-4-one, emerged in this context as an early experimental herbicide developed by BASF. wikipedia.orgontosight.ai Its synthesis involved the reaction of anthranilic acid and benzoyl chloride. wikipedia.orgontosight.ai this compound was investigated for its potential as a post-emergence herbicide, targeting annual weeds in crops such as cereal crops, maize, and rice. mpg.deuminho.ptsci-hub.seuni.lu Early research indicated that this compound exhibited excellent selectivity in graminaceous crops, potatoes, and soybeans. wikipedia.orgontosight.aisci-hub.se However, despite its selectivity in certain crops, this compound was not widely commercialized due to the relatively high dosages required to effectively control broadleaf weeds. wikipedia.orgontosight.aisci-hub.se Historical data indicates that approximately 11,000 pounds of this compound were used in the US in 1974. sci-hub.se
Significance of this compound in Contemporary Scientific Inquiry
While this compound may not have achieved widespread commercial success as a herbicide, its unique chemical structure and properties have maintained its relevance in contemporary scientific inquiry, serving as a valuable compound in both agrochemical and medicinal chemistry research.
Relevance as a Model Compound in Agrochemical Research
This compound continues to be utilized in research settings as a model compound. nih.gov Its benzoxazinone core structure and the presence of the phenyl substituent make it a useful template for studying the mechanisms of herbicide action and for the design and synthesis of novel agrochemicals. Research exploring the impact of structural modifications, such as fluorine substitution on the this compound scaffold, provides insights into the relationship between chemical structure and herbicidal activity, aiding in the development of new compounds with improved efficacy or selectivity profiles. wikipedia.orgontosight.ai
Emerging Roles in Medicinal Chemistry and Enzyme Inhibition
Beyond its historical context in agrochemistry, this compound has garnered attention in medicinal chemistry due to its potential biological activities. Investigations have explored its possible antimicrobial, antifungal, and anti-inflammatory effects. wikipedia.org
A particularly promising area of research involves this compound derivatives as selective enzyme inhibitors. This compound analogues have shown potential as inhibitors of Cytochrome P450 1B1 (CYP1B1). sci-hub.sebmrb.iofishersci.sefishersci.se CYP1B1 is an enzyme that is highly expressed in various tumors and is implicated in drug resistance, making it a target of interest in cancer research. sci-hub.sebmrb.iofishersci.sefishersci.se Studies have designed and synthesized series of this compound analogues, evaluating their inhibitory activity against CYP1B1. bmrb.iofishersci.se Certain analogues, such as compounds 6o and 6q, have demonstrated potent inhibition of CYP1B1 in the nanomolar range and exhibited good selectivity over other cytochrome P450 enzymes like CYP1A1 and CYP1A2. bmrb.iofishersci.se Molecular docking studies have provided insights into the binding interactions between these this compound analogues and the CYP1B1 active site. bmrb.iofishersci.se
Furthermore, this compound has been employed in the synthesis of potential inhibitors of Dipeptidyl Peptidase-4 (DPP-4) and DPPH. mpg.deuminho.pt DPP-4 inhibitors are a class of drugs used in the management of type 2 diabetes, while DPPH is a stable free radical commonly used in antioxidant assays. This highlights the versatility of the this compound scaffold for developing compounds with diverse therapeutic potential.
Scope and Objectives of Academic Research on this compound
Academic research on this compound is multifaceted, driven by both its historical significance in agrochemistry and its emerging potential in medicinal chemistry. The scope of research includes:
Detailed investigations into the molecular mechanisms underlying this compound's herbicidal activity and selectivity.
Synthesis and characterization of novel this compound derivatives with modified structures to explore their agrochemical properties, aiming for improved efficacy, broader spectrum, or enhanced environmental profiles.
Exploration of this compound and its analogues as potential therapeutic agents, particularly as enzyme inhibitors for targets such as CYP1B1 and DPP-4.
Structure-activity relationship studies to understand how modifications to the this compound core influence biological activity and selectivity in both plant and mammalian systems.
Computational studies, including molecular docking and dynamics simulations, to predict binding modes and affinities of this compound derivatives with target enzymes.
The primary objectives of this research are to deepen the understanding of this compound's chemical and biological properties, to leverage its scaffold for the rational design of new compounds with improved characteristics, and to explore its potential applications in addressing challenges in agriculture and human health.
Chemical Compounds and Proteins Mentioned and Their PubChem CIDs
| Name | PubChem CID or UniProt ID | Type |
| This compound (2-phenyl-3,1-benzoxazin-4-one) | 13926 | Compound |
| DIBOA (2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one) | 28495 | Compound |
| DIMBOA (2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one) | 2358 | Compound |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 74358 | Compound |
| Anthranilic acid (2-aminobenzoic acid) | 227 | Compound |
| Benzoyl chloride | 7412 | Compound |
| Fluorothis compound (5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one) | Not specifically listed | Compound |
| CYP1B1 | Q16678 | Protein |
| DPP-4 | P27487 | Protein |
| CYP1A1 | P04798 | Protein |
| CYP1A2 | P05177 | Protein |
| CYP3A4 | P08684 | Protein |
| CYP2D6 | P10635 | Protein |
Selected Research Findings
This compound is a white or off-white crystalline powder with a molecular formula of C14H9NO2 and a molecular weight of 223.23 g/mol . nih.gov Its melting point is reported to be between 122-126 °C or 123-125 °C, and its boiling point is approximately 192 °C at 8 mmHg or 189-192 °C at 8 mmHg. uminho.ptuni.lunih.gov It is slightly soluble in water. wikipedia.org
| Property | Value |
|---|---|
| Appearance | White or off-white crystalline powder |
| Molecular Formula | C14H9NO2 |
| Molecular Weight | 223.23 g/mol |
| Melting Point | 122-126 °C or 123-125 °C uminho.ptuni.lunih.gov |
| Boiling Point | 192 °C / 8 mmHg or 189-192 °C / 8 mmHg uminho.ptuni.lunih.gov |
| Solubility | Slightly soluble in water wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-14-11-8-4-5-9-12(11)15-13(17-14)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTLBYITFHMYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144732 | |
| Record name | 2-Phenyl-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022-46-4 | |
| Record name | 2-Phenyl-4H-3,1-benzoxazin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1022-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-3,1-benzoxazin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bentranil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenyl-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenyl-3,1-benzoxazin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYL-3,1-BENZOXAZIN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6R7D8UJO5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies and Derivatization Strategies of Bentranil
Established Synthetic Routes for 2-Phenyl-3,1-benzoxazin-4-one
The construction of the 2-phenyl-3,1-benzoxazin-4-one scaffold has been accomplished through several reliable methods, with the most common starting from anthranilic acid. More recent developments have explored transition-metal-catalyzed pathways.
The most traditional and widely reported method for synthesizing Bentranil involves the reaction of anthranilic acid with benzoyl chloride. nih.govrsc.org This reaction is typically carried out in a basic solvent such as pyridine (B92270), which acts as both the solvent and an acid scavenger. rsc.orgnih.govresearchgate.net The mechanism proceeds through the formation of an N-benzoylanthranilic acid intermediate. Subsequent intramolecular cyclization, often facilitated by a dehydrating agent like acetic anhydride (B1165640) or through the use of two equivalents of the acid chloride, yields the final 2-phenyl-3,1-benzoxazin-4-one product. uomosul.edu.iq Variations in reaction conditions, such as the choice of base and solvent, can influence the reaction time and yield. nih.gov For instance, reacting anthranilic acid with benzoyl chloride in pyridine can produce the target compound in high yield. rsc.org
| Base/Solvent | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| Pyridine | Reaction shaken for 5 min, then left for 25 min at room temperature. | High | rsc.org |
| Pyridine | Benzoyl chloride added dropwise at 8°C for 1 hour, then stirred for 2 hours at room temperature. | 78% | nih.govresearchgate.net |
| Pyridine | Reaction with p-nitroanthranilic acid and benzoyl chloride. | 90% | researchgate.net |
Modern synthetic strategies have explored transition-metal-free coupling reactions to form the benzoxazinone (B8607429) ring. An eco-friendly method involves the reaction of an o-iodobenzoic acid with an aryl nitrile, such as benzonitrile (B105546). nih.gov This synthesis is facilitated by a basic ionic liquid, [bmIm]OH, which serves as the catalyst under mild conditions. nih.gov This approach represents a significant advancement, avoiding the use of harsh reagents and offering a more sustainable route to the this compound scaffold. nih.gov
In line with the principles of green chemistry, several environmentally benign methods for this compound synthesis have been developed. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. One notable technique is the use of microwave irradiation, which can significantly shorten reaction times and improve yields. nih.gov For example, the acid-catalyzed reaction of anthranilic acids with orthoesters to form benzoxazinones has been studied under both thermal and microwave-assisted conditions. mdpi.com Another green approach utilizes ionic liquids as catalysts, which are often recoverable and reusable, promoting a more sustainable chemical process. nih.gov Furthermore, solvent-assisted grinding has been employed for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones, offering a mild and convenient method that proceeds via rapid cyclodehydration. organic-chemistry.org
Advanced Derivatization Techniques and Their Rationales
Derivatization of the this compound molecule is a crucial step in drug discovery and development, allowing for the fine-tuning of its pharmacological profile. Halogenation is a particularly common and effective strategy.
The introduction of halogen atoms (F, Cl, Br, I) into the benzoxazinone structure is a frequently used strategy in medicinal chemistry. researchgate.net Halogens can alter a molecule's electronic properties, lipophilicity, and metabolic stability, which in turn can enhance its biological activity and pharmacokinetic properties, such as membrane permeability. researchgate.net Halogenated derivatives of this compound can be synthesized by using appropriately substituted starting materials, such as a halogenated anthranilic acid or a halogenated benzoyl chloride. uomosul.edu.iq For instance, the synthesis of 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govmdpi.comoxazin-4-one has been reported, and this compound showed notable activity in in-silico molecular docking studies. nih.gov Similarly, brominated benzoxazinones have been prepared from substituted anthranilic acids. uomosul.edu.iq
Among the halogens, fluorine holds a special place in medicinal chemistry due to its unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon. The introduction of fluorine can block metabolic pathways, increase binding affinity, and improve bioavailability. The synthesis of fluorinated this compound analogues is typically achieved by using a fluorinated precursor. A specific example includes the reaction with 4-fluorobenzoyl chloride to yield the corresponding 2-(4-fluorophenyl)-3,1-benzoxazin-4-one derivative. uomosul.edu.iq This strategic placement of fluorine atoms is a key tool for optimizing the therapeutic potential of the this compound scaffold. uomosul.edu.iq
Halogen Substitution in the Benzoxazinone Moiety
Impact of Halogen Substitution on Compound Stability and Reactivity
The introduction of halogen atoms, particularly fluorine, into the this compound (2-phenyl-4H-3,1-benzoxazin-4-one) structure has been shown to cause significant changes in its chemical and herbicidal properties. chimia.chresearchgate.net Research into selective fluorine substitution has identified 5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one, also known as 'fluorothis compound', as the most active compound in this series. chimia.chresearchgate.net
The synthesis of 'fluorothis compound' can be achieved through direct halogen exchange from 5-chloro-2-phenyl-4H-3,1-benzoxazin-4-one. chimia.chresearchgate.net This reaction has been investigated at a pilot scale, involving a high-temperature (350 °C) halogen exchange with potassium fluoride (B91410) in the absence of a solvent. chimia.chresearchgate.net When sulfolane (B150427) is utilized as a solvent at 220 °C, a notable side reaction occurs, leading to the partial decomposition of the compound into a diphenylether. chimia.chresearchgate.net This undesirable side reaction could be mitigated by the addition of a small quantity of a radical scavenger. chimia.chresearchgate.net The stability of halogenated compounds can also be influenced by environmental factors; for instance, in some related heterocyclic radicals, halogen substitution was found to decrease photostability. rsc.org
| Parameter | Condition/Method | Observation | Citation |
| Reactant | 5-chloro-2-phenyl-4H-3,1-benzoxazin-4-one | Precursor for halogen exchange. | chimia.chresearchgate.net |
| Reagent | Potassium fluoride | Used for fluorine substitution. | chimia.chresearchgate.net |
| Condition 1 | 350 °C, no solvent | High-temperature direct halogen exchange. | chimia.chresearchgate.net |
| Condition 2 | 220 °C, sulfolane solvent | Led to a diphenylether side product. | chimia.chresearchgate.net |
| Mitigation | Addition of a radical scavenger | Prevented partial decomposition in sulfolane. | chimia.chresearchgate.net |
| Product | 5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one | Found to be the most active compound. | chimia.chresearchgate.net |
Modifications to the Phenyl and Benzoxazinone Rings for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound like this compound. These studies involve systematic modifications of the chemical structure to identify key molecular features responsible for its effects. For benzoxazinone derivatives, modifications to both the phenyl ring and the core benzoxazinone structure have been explored to understand their impact on activity. nih.gov
Preliminary SAR studies on a series of benzoxazinone derivatives indicated that the presence of substituents on the phenyl ring influences the compound's inhibitory potential. nih.gov The position of these substituents is also critical; compounds with strong electron-donating or withdrawing groups on the phenyl substituent showed good inhibitory potential, with the effectiveness following the order of ortho > meta > para substitution. nih.gov When comparing halogen substituents, the inhibitory potential was observed to increase in the order of bromo < chloro < fluoro. nih.gov The benzoxazinone structure itself offers several sites for substitution, including position 2 of the heterocycle and positions 5, 6, 7, and 8 of the aromatic ring, providing broad opportunities for derivatization. mdpi.comresearchgate.net
| Modification Site | Substituent Type | Positional Effect | Impact on Activity | Citation |
| Phenyl Ring | Strong electron-donating groups | ortho > meta > para | Good inhibitory potential | nih.gov |
| Phenyl Ring | Strong electron-withdrawing groups | ortho > meta > para | Good inhibitory potential | nih.gov |
| Phenyl Ring | Halogens (F, Cl, Br) | N/A | Increased inhibitory potential (F > Cl > Br) | nih.gov |
Synthesis of Water-Soluble this compound Derivatives
The development of water-soluble derivatives of parent compounds is a common strategy in medicinal and agricultural chemistry to improve bioavailability and formulation options. For heterocyclic compounds like this compound, several strategies can be employed to enhance water solubility. Although specific literature on water-soluble this compound is limited, general methodologies applied to other heterocyclic structures provide a framework for potential derivatization.
One approach is the introduction of highly polar, hydrophilic functional groups. For instance, a novel water-soluble benzoxazine (B1645224) monomer was successfully synthesized by incorporating a carbohydrate functionality. researchgate.net Another established method involves the synthesis of water-soluble salts. This can be achieved through the reaction of the parent compound with various amines to form salts or by attaching moieties like 8-quinoline-sulfonyl groups, which can then be converted into water-soluble hydrochloride or triflate salts. mdpi.comnih.gov A further strategy is the creation of prodrugs, such as N-benzyltriazolium or N-benzylimidazolium salt-type prodrugs, which are designed to be water-soluble and convert to the active lipophilic drug in vivo. nih.gov These approaches represent viable pathways for the synthesis of water-soluble this compound derivatives for further study.
Exploration of Novel Benzoxazinone-Related Chemical Structures
The 4H-3,1-benzoxazin-4-one core of this compound serves as a versatile scaffold for the synthesis of novel chemical structures with diverse potential applications. nih.gov The reactivity of the benzoxazinone ring allows for various chemical transformations, leading to new classes of compounds. mdpi.comresearchgate.netraco.cat
Several novel benzoxazinone-related structures have been synthesized and characterized:
Benzoxazinones with a Chalcone (B49325) Moiety: These have been synthesized and evaluated for antibacterial activity. raco.cat
2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one: A new synthetic route for this derivative involves the reaction of N-phthaloylglycine acyl chloride with anthranilic acid, followed by cyclization using cyanuric chloride. mdpi.comresearchgate.net
1,4-Benzoxazin-3-ones with an Acylhydrazone Moiety: A series of these novel compounds were designed and synthesized to explore their antifungal activities. nih.gov
Imino-quinazolones: These can be synthesized through the condensation reaction of 3-amino-2-aryl-4-quinazolone (derived from a benzoxazinone precursor) with various aromatic aldehydes. d-nb.info
These examples demonstrate the utility of the benzoxazinone skeleton as a starting point for generating new heterocyclic compounds with modified structures and potentially new biological activities. nih.gov
| Novel Structure Class | Key Modification | Synthetic Precursor(s) | Potential Application | Citation |
| Benzoxazinone-Chalcone | Addition of a chalcone moiety | Benzoxazinone and appropriate reagents | Antibacterial | raco.cat |
| 2-(N-Phthaloylmethyl) Derivative | Substitution at position 2 | N-phthaloylglycine, anthranilic acid | N/A | mdpi.comresearchgate.net |
| Acylhydrazone Derivative | Addition of an acylhydrazone moiety | 1,4-benzoxazin-3-one intermediate | Antifungal | nih.gov |
| Imino-quinazolone | Ring transformation | 3-amino-2-aryl-4-quinazolone | Biological activity | d-nb.info |
Pharmacological and Biological Activity Investigations
Enzyme Inhibition Studies
Bentranil and its analogues have been investigated as inhibitors of Cytochrome P450 (CYP) enzymes, a superfamily of proteins crucial for the metabolism of a wide array of xenobiotics and endogenous compounds. patsnap.com Inhibition of these enzymes, particularly specific isoforms, is a significant area of research due to its potential therapeutic applications. nih.govnih.gov The focus of these investigations has been on the selective inhibition of CYP1B1, an enzyme implicated in cancer development and drug resistance. researchgate.netnih.gov
The enzyme Cytochrome P450 1B1 (CYP1B1) is highly expressed in a variety of tumors but not in corresponding normal tissues, making it an attractive target for cancer therapy and prevention. patsnap.comresearchgate.net CYP1B1 is involved in the metabolic activation of procarcinogens into their active carcinogenic forms. patsnap.com Consequently, the development of potent and selective CYP1B1 inhibitors is a key strategy in oncology research. researchgate.netnih.gov A series of this compound analogues have been designed and synthesized to target this enzyme, showing promising inhibitory activity. nih.gov
Among the synthesized derivatives, certain compounds demonstrated potent inhibition of CYP1B1, with IC50 values in the nanomolar range. nih.gov Specifically, analogues designated as 6o and 6q were identified as the most effective inhibitors from a tested group. nih.gov
| Compound | IC50 Value (nM) for CYP1B1 |
|---|---|
| This compound Analogue 6o | nM range |
| This compound Analogue 6q | nM range |
| α-Naphthoflavone (ANF) | Reference Compound |
IC50 values indicate the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value corresponds to a more potent inhibitor. Data for specific nM values for 6o and 6q were not publicly available in the cited sources, only that they were in the nanomolar range. nih.gov
Cytochrome P450 (CYP) Enzyme Inhibition by this compound and its Analogues
Inhibition of CYP1B1
Mechanisms of CYP1B1 Inhibition by this compound Derivatives
The mechanism by which this compound derivatives inhibit CYP1B1 involves direct interaction with the enzyme's active site. nih.gov CYP1B1 inhibitors can function through various mechanisms, including competitive, non-competitive, or mechanism-based inhibition. patsnap.com Competitive inhibitors bind to the active site of the enzyme, preventing the natural substrate from binding. patsnap.com Non-competitive inhibitors bind to an allosteric site, changing the enzyme's conformation and reducing its activity. patsnap.com
Molecular docking studies have provided insights into the specific interactions between this compound analogues and the CYP1B1 binding site. nih.gov These studies indicated that the analogue 6q fits particularly well into the active site of CYP1B1, which is consistent with its potent inhibitory activity observed in experimental assays. nih.gov This suggests a competitive inhibition mechanism, where the this compound analogue occupies the same physical space as the enzyme's natural substrates. patsnap.comnih.gov
Selectivity Profiles of this compound Analogues Against CYP1A1 and CYP1A2
A critical aspect of developing CYP inhibitors for therapeutic use is selectivity for the target enzyme over other isoforms. nih.gov The CYP1A subfamily, which includes CYP1A1 and CYP1A2, shares some structural similarities with CYP1B1. nih.gov CYP1A1 is also involved in the activation of procarcinogens, while CYP1A2 metabolizes numerous clinically important drugs. nih.govnih.gov Therefore, selective inhibition of CYP1B1 without significantly affecting CYP1A1 and CYP1A2 is highly desirable to minimize potential side effects.
This compound analogues have demonstrated a high degree of selectivity for CYP1B1 over CYP1A1 and CYP1A2. nih.gov The selectivity index (SI) for these compounds was reported to be 30-fold higher than that of α-naphthoflavone (ANF), a well-known CYP1 inhibitor. nih.gov This indicates a significantly greater affinity for CYP1B1 compared to the other two isoforms.
| Compound | Selectivity for CYP1B1 over CYP1A1/CYP1A2 |
|---|---|
| This compound Analogues (e.g., 6o, 6q) | High (30-fold higher SI than ANF) |
| α-Naphthoflavone (ANF) | Reference Compound |
The Selectivity Index (SI) is a ratio of the IC50 values for different enzymes (e.g., IC50 for CYP1A1 / IC50 for CYP1B1). A higher SI indicates greater selectivity for CYP1B1.
Impact on Endogenous Metabolic Pathways Regulated by CYP1B1
CYP1B1 plays a significant role in regulating various endogenous metabolic pathways. researchgate.netresearchgate.net Its functions extend beyond the metabolism of foreign compounds to include the processing of steroid hormones, fatty acids, melatonin, and vitamins. researchgate.netresearchgate.netnih.gov By inhibiting CYP1B1, this compound analogues can potentially modulate these crucial physiological processes.
The enzyme is involved in the metabolism of estrogen, arachidonic acid, and retinoids. nih.gov For example, CYP1B1 catalyzes the hydroxylation of 17β-estradiol (E2) to 4-hydroxy-E2, a metabolite that can promote tumorigenesis. researchgate.net Inhibition of CYP1B1 could therefore alter the balance of estrogen metabolites. Furthermore, CYP1B1 contributes to the homeostasis of these endogenous compounds through interactions with nuclear receptors like the estrogen receptor (ER), peroxisome proliferator-activated receptors (PPARs), and retinoic acid receptors (RAR). researchgate.netresearchgate.net Modulation of CYP1B1 activity by inhibitors could thus have far-reaching effects on adipogenesis, tumorigenesis, and the prevention of metabolic diseases such as obesity and hypertension. researchgate.netnih.gov
Therapeutic Implications for Cancer Prevention and Therapy
The overexpression of CYP1B1 in a wide range of human cancers makes it a prime target for anticancer strategies. patsnap.comresearchgate.net The development of potent and selective CYP1B1 inhibitors, such as the this compound analogues, holds significant therapeutic promise for both cancer prevention and treatment. nih.govnih.gov
By blocking CYP1B1 activity, these inhibitors can prevent the metabolic activation of procarcinogens, thereby reducing the risk of cancer initiation. patsnap.com This is a key principle in chemoprevention. mdpi.comfrontiersin.org In the context of cancer therapy, inhibiting CYP1B1 can decrease the proliferation of cancer cells and may help overcome drug resistance, as the enzyme is implicated in the inactivation of some chemotherapeutic agents. patsnap.comresearchgate.net The selective action of this compound derivatives on tumor cells that overexpress CYP1B1 offers the potential for a targeted therapeutic approach with a favorable therapeutic window. nih.govnih.gov
Dual Inhibition of hCYP1B1 and hCYP19A1 by this compound Derivatives
Recent research has explored the potential of this compound derivatives as dual inhibitors of human cytochrome P450 enzymes hCYP1B1 and hCYP19A1 (Aromatase). Both enzymes are significant targets in cancer therapy, particularly in hormone-dependent cancers. researchgate.net CYP1B1 is involved in the metabolic activation of procarcinogens, while CYP19A1 is crucial for estrogen biosynthesis. A study focused on novel sulfonamide-based compounds, conceptually related to the this compound scaffold, demonstrated the viability of this dual inhibition strategy. In these studies, certain derivatives showed potent inhibition against both enzymes. For instance, one of the most effective compounds identified exhibited significant inhibitory activity, highlighting the potential for this class of molecules in anticancer research.
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| Compound 6o | hCYP1B1 | Data in nM range |
| Compound 6q | hCYP1B1 | Data in nM range |
Other Enzyme Target Investigations
Investigations into the enzymatic targets of this compound derivatives have been primarily characterized by their high selectivity for CYP1B1. To confirm this specificity, derivatives have been tested against other closely related cytochrome P450 enzymes. nih.gov Studies on this compound analogues demonstrated a selectivity index for CYP1B1 over CYP1A1 and CYP1A2 that was 30-fold higher than that of α-naphthoflavone (ANF), a known CYP1 inhibitor. nih.gov Similarly, other classes of CYP1B1 inhibitors have been screened against a panel of enzymes including CYP1A1, CYP1A2, CYP3A4, and CYP2D6, showing high selectivity with IC₅₀ values greater than 10 μM for these other enzymes, which indicates a selectivity of over 2000-fold in some cases. researchgate.net This high degree of selectivity is a crucial aspect of their therapeutic potential, as it minimizes off-target effects that could arise from inhibiting other essential CYP enzymes. patsnap.com
Studies on Cellular and Molecular Mechanisms
Investigations into Mechanism of Action (MOA) at the Cellular Level
The mechanism of action for this compound derivatives at the cellular level is rooted in the inhibition of CYP1B1. This enzyme is highly expressed in a wide variety of malignant tumors but is often undetectable in corresponding normal tissues, making it a validated target for cancer therapy. nih.govnih.gov Overexpression of CYP1B1 in cancer cells contributes to oncogenesis by promoting cell proliferation, migration, and invasion. plos.org It can induce an epithelial-mesenchymal transition (EMT) and activate the Wnt/β-catenin signaling pathway. plos.org Furthermore, CYP1B1 is implicated in the metabolism of endogenous compounds like steroid hormones, and its activity can lead to the production of genotoxic metabolites. nih.gov By inhibiting CYP1B1, this compound analogues can suppress these tumor-promoting activities. Studies have shown that CYP1B1 knockdown leads to reduced proliferation through apoptotic cell death and impairs migration and invasion in cancer cells. nih.govresearchgate.net
Reversal of Drug Resistance in Cancer Cells (e.g., MCF-7/1B1 cells)
A significant consequence of CYP1B1 overexpression in tumors is the development of resistance to various anticancer drugs, including docetaxel and doxorubicin. nih.govmdpi.comresearchgate.net The enzyme contributes to drug resistance by metabolizing and thereby inactivating chemotherapeutic agents. nih.govmdpi.com The inhibition of CYP1B1 is therefore a promising strategy to overcome or reverse this resistance. mdpi.com Research has shown that in cells engineered to overexpress CYP1B1 (such as MCF-7/1B1), sensitivity to cytotoxic drugs is significantly decreased. nih.govmdpi.com This effect can be reversed by co-incubation with a CYP1B1 inhibitor. nih.govresearchgate.net this compound derivatives, as potent and selective CYP1B1 inhibitors, are being developed to act as chemosensitizers, enhancing the efficacy of existing chemotherapies by blocking this resistance mechanism. researchgate.netnih.gov
Modulation of Intracellular Drug Retention (e.g., Doxorubicin)
The efficacy of chemotherapeutic agents like doxorubicin is dependent on their concentration and retention within cancer cells. Drug resistance is often associated with decreased intracellular accumulation of these agents. mdpi.com Drug metabolism enzymes, including cytochrome P450s, play a role in this process by accelerating the degradation and clearance of anticancer drugs within the tumor cells. mdpi.com Specifically, elevated expression of CYP1B1 has been associated with resistance to doxorubicin. researchgate.net While direct studies on this compound's effect on doxorubicin retention are not detailed, its mechanism as a CYP1B1 inhibitor suggests it can modulate this process. By inhibiting CYP1B1, this compound derivatives can prevent the metabolic inactivation of doxorubicin, which would otherwise facilitate its clearance from the cell. This inhibition is hypothesized to increase the intracellular retention and prolong the activity of doxorubicin, thereby enhancing its cytotoxic effect against resistant cancer cells. nih.gov
Impact on Cancer Stem Cells (CSCs) and Tumor-Initiating Cells (TICs)
Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that are believed to be responsible for tumor initiation, metastasis, and recurrence. A critical feature of CSCs is their inherent resistance to conventional chemotherapy. The enzyme CYP1B1 has been identified as a factor that may contribute to the resistance of CSCs. mdpi.com Research suggests that CYP1B1 could play a role in the cytotoxicity of compounds against chemotherapy-resistant cancer cells and cancer stem cells. mdpi.com Therefore, targeting CYP1B1 with inhibitors like this compound derivatives presents a therapeutic strategy to potentially eradicate or sensitize CSCs. By inhibiting this key enzyme, it may be possible to overcome the survival mechanisms of CSCs, making them more susceptible to standard chemotherapeutic agents and potentially reducing the likelihood of cancer relapse.
Compound Index
| Compound Name |
|---|
| This compound |
| α-naphthoflavone (ANF) |
| Docetaxel |
| Doxorubicin |
Toxicological and Ecotoxicological Assessments
Detailed and specific data regarding the toxicological and ecotoxicological assessments of this compound are largely unavailable in the public domain.
Acute and Chronic Toxicity Studies
There is a notable absence of comprehensive acute and chronic toxicity studies for this compound in accessible scientific literature. General hazard classifications indicate that the compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation nih.govnih.gov. However, specific data from systemic toxicity studies, such as LD50 (median lethal dose) values and long-term exposure effects, are not documented in the available resources. Without these studies, a thorough assessment of its acute and chronic toxicity in various organisms cannot be provided.
Environmental Fate and Degradation Pathways in Agroecosystems
Information on the environmental fate and degradation of this compound in agroecosystems is not well-documented. Key parameters such as its soil half-life, primary degradation pathways (e.g., microbial degradation, photodegradation, hydrolysis), and the identity of its major metabolites have not been detailed in the reviewed literature. The Pesticide Properties DataBase by the Agriculture & Environment Research Unit (AERU) notes that there is an absence of data to form a judgment on the environmental implications of this compound herts.ac.uk. Understanding these processes is crucial for evaluating the persistence and potential for off-site transport of the herbicide in the environment.
Impact on Non-Target Organisms and Soil Microflora
There is a significant lack of research on the specific impacts of this compound on non-target organisms, including beneficial insects, aquatic life, and soil microflora. Ecotoxicological studies that would provide data on the effects on the growth, reproduction, and mortality of these organisms could not be located. Consequently, the potential risks of this compound to biodiversity and essential ecosystem functions, such as nutrient cycling and soil health, remain uncharacterized.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Elucidation of Key Structural Features for Biological Activity
SAR studies on bentranil and its analogues aim to identify the specific parts of the molecule that are essential for its biological activity and how modifications to these parts influence the activity.
Role of Substituents on the Phenyl and Benzoxazinone (B8607429) Moieties
The this compound molecule consists of a benzoxazinone core and a phenyl substituent at the 2-position. ontosight.ai Research has explored the impact of varying substituents on both of these moieties. Studies on benzoxazinone derivatives have indicated that the presence and nature of substituents on the benzene (B151609) ring can influence inhibitory potential. nih.gov Specifically for this compound, investigations into fluorine substitution on both the phenyl and benzoxazinone moieties have been of interest to understand their influence on the structure-activity relationship. chimia.ch While conventional substituents like methyl or nitro groups on the phenyl side chain can reduce herbicidal activity, a small increase has been observed with halide substitution at the meta-position. chimia.ch Ortho- and para-derivatives, however, have been found to be inferior in terms of activity compared to the standard this compound. chimia.ch
Influence of Halogenation, particularly Fluorine Substitution, on Activity and Selectivity
Halogenation, especially with fluorine, is a significant strategy in medicinal chemistry and agrochemistry to modulate the activity, selectivity, toxicity, and environmental behavior of compounds. chimia.chnih.gov The introduction of fluorine atoms into the this compound structure has been shown to lead to substantial changes in its properties. chimia.ch For instance, 5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one, also referred to as 'fluorothis compound', was identified as a highly active compound, demonstrating good broad-leaf activity and selectivity on certain crops. chimia.chresearchgate.net The 5-fluoro derivative specifically showed a notable increase in herbicidal activity compared to the unsubstituted this compound. wikipedia.org The electronegativity of fluorine is believed to strengthen binding to target enzymes. wikipedia.org Studies on other compound classes, such as α-naphthoflavone derivatives, have also shown that incorporating a fluoro atom at specific positions can sharply increase the efficiency towards CYP1B1 inhibition. researchgate.netresearchgate.net Similarly, in benzoxazinone derivatives studied as α-chymotrypsin inhibitors, an increased inhibitory potential was observed with a fluoro group at the phenyl substituent, followed by chloro and bromo substituents. nih.gov
Spatial and Electronic Requirements for Receptor/Enzyme Binding
The biological activity of this compound and its analogues is dependent on their ability to interact effectively with target receptors or enzymes, such as CYP1B1. researchgate.netnih.gov These interactions are governed by the spatial arrangement (steric fit) and electronic properties of the molecule. Molecular docking studies provide insights into how these compounds fit into the binding site of enzymes like CYP1B1 and the key interactions involved. researchgate.netnih.govdergipark.org.tr For example, docking studies of this compound analogues with CYP1B1 have shown that certain compounds fit better into the binding site, which correlates with their experimental inhibitory activity. researchgate.netnih.gov Specific interactions, such as hydrogen bonds and hydrophobic interactions with residues in the active site, play crucial roles in binding affinity and selectivity. dergipark.org.tr The spatial arrangement of substituents on the phenyl and benzoxazinone moieties influences how the molecule is oriented within the binding pocket, affecting these interactions. The electronic properties, modulated by substituents like halogens or methoxy (B1213986) groups, can influence the strength of interactions such as hydrogen bonds and π-π stacking. dergipark.org.tr
Computational Chemistry and Molecular Modeling
Computational chemistry techniques, such as molecular docking and QSAR modeling, are valuable tools for understanding the interaction of this compound analogues with their targets and for predicting the activity of new compounds.
Molecular Docking Studies of this compound and its Analogues with Target Enzymes (e.g., CYP1B1)
Molecular docking is widely used to predict the binding modes and affinities of small molecules to target proteins. Studies involving this compound analogues have frequently utilized molecular docking to investigate their interactions with CYP1B1, an enzyme of interest due to its overexpression in various tumors and its role in drug metabolism. researchgate.netnih.govwikipedia.org Docking simulations help visualize how this compound derivatives position themselves within the CYP1B1 active site and identify key amino acid residues involved in binding. dergipark.org.tr These studies have shown that the binding poses and interactions predicted by docking can be consistent with experimental inhibitory results. researchgate.netnih.gov For example, a study on this compound analogues identified compounds with potent CYP1B1 inhibitory activity, and molecular docking results supported that the most active compound exhibited a favorable fit within the CYP1B1 binding site. researchgate.netnih.gov Key interactions observed in docking studies with CYP1B1 for similar inhibitors include hydrogen bonds with residues like Asn228 and Gln332, and hydrophobic interactions with residues such as Phe231, Phe268, and Val395. dergipark.org.tr
Prediction of Binding Affinity and Interaction Mechanisms
Computational approaches, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) analyses, have been employed to predict the binding affinity and elucidate the interaction mechanisms of this compound and its analogues, particularly concerning their inhibition of Cytochrome P450 1B1 (CYP1B1). These studies are crucial for understanding how structural variations influence biological activity and for guiding the design of novel inhibitors with improved potency and selectivity.
Molecular docking simulations have been utilized to model the interaction of this compound derivatives with the active site of CYP1B1. These studies predict the preferred binding poses and estimate the binding energy, providing insights into the stability of the ligand-protein complex. Research has shown that specific this compound analogues exhibit favorable fitting into the CYP1B1 binding pocket, and these computational predictions have demonstrated consistency with experimental inhibitory activity data, such as IC50 values. wikipedia.orgwikipedia.org For instance, molecular docking results indicated that compounds 6q and later 9e and 9j, from a series of this compound analogues, showed better fitting into the CYP1B1 binding site, aligning with their observed potent inhibitory effects. wikipedia.orgwikipedia.org
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies have complemented docking analyses by establishing a mathematical relationship between the three-dimensional structural properties of this compound derivatives and their CYP1B1 inhibitory activity. wikipedia.org These models help identify the key structural features and physicochemical properties that are critical for potent binding and inhibition. Through 3D-QSAR, researchers can gain a better understanding of the steric, electrostatic, and hydrophobic requirements within the active site that govern the interaction with the inhibitors. fishersci.fiinvivochem.com
Detailed molecular modeling studies have further illuminated the specific interactions between this compound analogues and residues within the CYP1B1 active site. These investigations have identified critical interactions, including hydrogen bonds and hydrophobic contacts, which contribute to the binding affinity. For example, studies on sulfonamide-based derivatives structurally related to this compound have highlighted the involvement of residues such as Asn228 and Gln332 in forming hydrogen bonds, while hydrophobic interactions with residues like Phe231, Phe268, and the heme group have also been observed. The positioning of structural elements like the indole (B1671886) ring and the sulfonamide moiety has been shown to be important for these interactions.
The predictive power of these computational methods extends to assessing the selectivity of this compound analogues for CYP1B1 over other related enzymes like CYP1A1 and CYP1A2. Docking results have supported the experimental findings regarding the higher selectivity of certain this compound derivatives for CYP1B1, suggesting that the structural differences in the binding sites of these enzymes influence the binding orientation and affinity of the inhibitors. wikipedia.orgwikipedia.org The electronegativity of substituents, such as fluorine in fluorothis compound, has also been suggested to strengthen binding to enzymes, although the specific target enzyme in that context was not detailed.
Collectively, SAR and QSAR analyses, particularly through molecular docking and 3D-QSAR, provide valuable insights into the factors governing the binding of this compound derivatives to their biological targets, primarily CYP1B1. These computational predictions of binding affinity and interaction mechanisms are instrumental in the rational design and optimization of new compounds with enhanced inhibitory potency and selectivity.
Metabolic Pathways and Biotransformation of Bentranil
Identification of Metabolic Enzymes Involved in Bentranil Biotransformation
Research into this compound has indicated a notable interaction with Cytochrome P450 (CYP) enzymes. Specifically, derivatives of this compound have shown promise as selective inhibitors of Cytochrome P450 1B1 (CYP1B1). wikipedia.orguni.lunih.govnih.govnih.gov CYP1B1 is a monooxygenase enzyme known to catalyze various reactions, including the hydroxylation of aromatic compounds and the metabolism of xenobiotics and drugs. uni.lunih.gov The focus on developing this compound analogues as CYP1B1 inhibitors strongly suggests that CYP enzymes are involved in the biotransformation of this compound or its related structures. uni.lunih.gov Furthermore, studies on fluorinated this compound derivatives have indicated that fluorine substitution can enhance their binding affinity to enzymes. wikipedia.org This enzymatic interaction highlights a key aspect of this compound's potential metabolic fate in biological systems where these enzymes are present.
Characterization of Metabolites and Degradation Products
Direct identification and comprehensive characterization of specific this compound metabolites are not widely detailed in the examined sources. However, this compound and its degradation products have been noted in environmental analyses, such as in water samples, although the precise chemical structures of these degradation products were not specified in the context of one study.
In related research concerning benzonitrile (B105546) herbicides, which share a structural component with this compound (the benzonitrile moiety), microbial degradation has been shown to yield metabolites such as benzoate (B1203000) and ammonia (B1221849) through enzymatic pathways involving nitrilase or a combination of nitrile hydratase and amidase. While these are not direct metabolites of this compound, the metabolic fate of related benzonitrile structures can offer potential insights into possible initial degradation steps for this compound, particularly in microbial systems.
Enzymatic and Non-Enzymatic Degradation Mechanisms
The involvement of enzymatic mechanisms in this compound's biotransformation is strongly supported by the research into its interaction with Cytochrome P450 enzymes, particularly CYP1B1. wikipedia.orguni.lunih.govnih.gov The capacity of this compound derivatives to inhibit these enzymes implies that CYP-mediated metabolism, likely involving oxidation or hydroxylation reactions, is a relevant degradation pathway in biological systems expressing these enzymes.
Beyond enzymatic processes, non-enzymatic degradation of this compound may also occur. The synthesis of this compound involves high-temperature chemical reactions, and under certain conditions, side reactions leading to decomposition products, such as a diphenylether, have been observed. This suggests that this compound can undergo non-enzymatic breakdown under specific environmental or chemical stresses, such as elevated temperatures. While the specific non-enzymatic degradation pathways in environmental settings are not explicitly detailed, the presence of this compound in groundwater suggests it is subject to environmental transformation processes, which could include both abiotic and biotic mechanisms.
Influence of Environmental Factors on Metabolic Pathways
Environmental factors play a role in the fate and potential degradation of this compound. Its detection in groundwater indicates its presence and potential mobility within this environmental compartment. While the specific influence of factors like pH, temperature, light, and microbial activity on this compound's metabolic pathways is not extensively described in the provided information, the general understanding of pesticide behavior in the environment suggests these factors would be influential. Research on the microbial degradation of related benzonitrile herbicides in soil and subsurface environments highlights the importance of microbial communities in the breakdown of similar compounds in these settings. This implies that microbial activity in soil and water could contribute to the biotransformation of this compound, with environmental conditions influencing the rate and pathways of this microbial degradation. The use of this compound in environmental studies to investigate the degradation of other organic pollutants also underscores its relevance in understanding environmental transformation processes.
Comparative Metabolism Across Biological Systems
Studies on the metabolism and biotransformation of this compound and its derivatives have primarily focused on their interactions with mammalian enzyme systems, particularly human Cytochrome P450 enzymes like CYP1B1, due to the potential therapeutic applications of this compound derivatives as enzyme inhibitors. wikipedia.orguni.lunih.govnih.govnih.gov This provides significant insight into how this compound might be processed in mammalian organisms.
As a herbicide, this compound is applied to crops such as cereals, maize, and rice. wikipedia.org This application implies interaction with plant biological systems, where metabolic processes within the plants could lead to its uptake, translocation, and transformation. However, detailed information on the specific metabolic pathways of this compound in plants is not available in the provided search results.
Analytical Methodologies for Bentranil Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating Bentranil from complex mixtures and quantifying its presence. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique used for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. It involves separating the components of a sample by GC and then detecting and identifying them based on their mass spectra using MS. This compound can be analyzed using GC-MS, and its mass spectral data is available in databases nih.govmzcloud.org. GC-MS has been specifically used as an analytical reference standard method for the quantification of this compound in biological samples, such as the roots of Murdannia lanuginosa and Murdannia simplex invivochem.comsigmaaldrich.comsigmaaldrich.com. The NIST database provides GC-MS information for this compound, including its NIST number, library, total peaks, and top m/z peaks nih.gov.
High-Performance Liquid Chromatography (HPLC)
HPLC is another widely used chromatographic technique suitable for analyzing this compound, particularly for non-volatile or thermally labile compounds. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase. This compound is amenable to HPLC analysis nacchemical.comscientificlabs.com. HPLC coupled with a Diode Array Detector (DAD) has been used for the detection of this compound in residue analysis lgcstandards.com. Analytical standards of this compound with high purity are available and deemed suitable for HPLC applications nacchemical.comscientificlabs.com.
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques provide valuable information about the structure and concentration of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are key methods in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei. NMR provides detailed information about the arrangement of atoms within the this compound molecule. Information regarding the ¹³C NMR spectra of this compound is available nih.gov. NMR spectroscopy is a standard method for characterizing chemical compounds, including those related to this compound research guidechem.comgoogle.comresearchgate.net.
Mass Spectrometry (MS)
Mass Spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This is crucial for identifying and confirming the presence of this compound. Mass spectral data for this compound obtained through electron ionization is available nih.govnist.gov. Online databases provide access to mass spectra and spectral trees for this compound mzcloud.org. Predicted Collision Cross Section (CCS) values for different this compound adducts have also been calculated using MS data uni.lu.
Advanced Analytical Approaches for Environmental Monitoring
Environmental monitoring of chemicals like this compound is crucial for assessing their impact on the environment. Advanced analytical approaches are employed to detect and quantify this compound in various environmental matrices. Environmental monitoring programs aim to collect data to demonstrate that an environment is operating in a state of control and to detect trends that could negatively impact quality eagleanalytical.com. Effective environmental monitoring involves recording and controlling environmental components such as water, air, and soil, and includes data collection, analysis, interpretation, and reporting m-risk.com. While the search results highlight the importance of environmental monitoring and the use of techniques like GC-MS and HPLC in general environmental analysis and for other compounds researchgate.netphcogj.com, specific detailed research findings on the advanced analytical approaches used specifically for this compound environmental monitoring were not extensively detailed beyond the general applicability of GC-MS and HPLC and the availability of this compound standards for environmental testing lgcstandards.com. Advanced technologies, including data analytics, play an increasing role in environmental monitoring programs food-safety.com.
Target and Suspect Screening for Pesticide Analysis in Environmental Samples
The analysis of pesticides and other contaminants in environmental samples frequently employs screening approaches to identify known substances and potentially detect unknown or unexpected compounds. Two key strategies in this area are target screening and suspect screening.
Target screening involves the deliberate search for specific, predefined substances using analytical techniques like gas chromatography coupled to mass spectrometry (GC-MS) or liquid chromatography coupled to mass spectrometry (LC-MS). This approach requires the availability of analytical standards for the compounds of interest to enable their positive identification and quantification. ird.frmdpi.com
Suspect screening, on the other hand, is a more exploratory approach that utilizes high-resolution mass spectrometry (HRMS) to detect a broader range of potential contaminants. ird.frresearchgate.netau.dk This method involves searching for compounds based on a predefined list of "suspects," which can include known pesticides, their metabolites, or transformation products, using their exact mass and isotopic patterns. researchgate.netau.dk While suspect screening can identify a wider array of compounds without necessarily having a reference standard readily available, confirmation with authentic standards is often pursued for positive identification and quantification. ird.frnih.gov
Both target and suspect screening are valuable tools in environmental monitoring, offering complementary capabilities for characterizing the presence of pesticides and their related substances in complex matrices such as water. researchgate.netnih.govnih.gov Suspect screening, in particular, can be beneficial for detecting metabolites or transformation products that might not be included in standard target screening lists. researchgate.netnih.gov
Development of Analytical Reference Standards
Analytical reference standards are crucial for the accurate identification and quantification of chemical compounds in various matrices. bebpa.orgeag.com The development and use of these standards are fundamental to ensuring the reliability and comparability of analytical results. bebpa.org
Reference standards serve multiple purposes, including confirming sample identity, calibrating analytical equipment, validating analytical methods, and determining the purity and concentration of an analyte in a sample. eag.compharmuni.com For pesticide analysis, including compounds like this compound, analytical reference standards are essential for targeted methods to establish a baseline for identification based on chromatographic retention times and mass spectral data, and for quantification through calibration curves. invivochem.commdpi.com
Reference standards can be sourced from official pharmacopeias or qualified vendors, or they can be prepared in-house. eag.compharmuni.com Primary reference standards are typically characterized extensively using orthogonal methods to determine their purity and are often used for method validation and regulatory submissions. eag.compharmuni.com Secondary standards are qualified against primary standards and are commonly used for routine analysis. eag.compharmuni.com
The development and management of analytical reference standards involve rigorous processes, including characterization, purity assessment, stability monitoring, and proper storage to maintain their integrity. bebpa.orgeag.com The availability of high-quality reference standards is paramount for accurate and reliable analytical measurements in environmental research and monitoring. lgcstandards.com this compound itself may be used as an analytical reference standard for its quantification in biological or environmental samples using techniques like gas chromatography coupled to mass spectrometry. invivochem.com
Environmental Impact Studies of Agricultural Applications The potential environmental impact of this compound's agricultural applications is a subject of researchchemimpex.com. Agricultural practices, including the use of pesticides, can have negative effects on the environment, such as pollution of water sources through leachingresearchgate.net. Intensive agriculture, in particular, can lead to pesticide pollution and have detrimental impacts on soil, genetic resources, and biodiversityresearchgate.net. While the search results acknowledge the importance of minimizing environmental impact and mention environmental studies in a broader contextchemimpex.comresearchgate.netencyclopedie-environnement.orgorganicseurope.bio, specific detailed environmental impact studies focused solely on this compound are not provided.
Environmental Considerations of the Chemical Compound this compound in Agrochemistry
This compound is a chemical compound recognized for its application as a postemergent herbicide, historically used for controlling annual weeds in crops such as cereals, maize, and rice uni.luwikipedia.orgwikipedia.orgcenmed.com. While its application is situated within agrochemistry, understanding its environmental fate is crucial for assessing potential impacts. This article focuses specifically on the environmental behavior of this compound within agroecosystems, particularly concerning its potential for leaching into groundwater and its impact on soil health and biodiversity, based on available research.
Applications in Agrochemistry
Environmental Fate and Ecotoxicity
The environmental fate of a chemical compound like this compound involves its distribution, degradation, and transformation in the environment. Understanding these processes is essential for evaluating potential ecological risks.
The potential for agrochemicals to leach from soil into groundwater is a significant environmental concern, as groundwater serves as a vital source of drinking water and supports aquatic ecosystems fishersci.casigmaaldrich.com. Studies investigating the presence of various pesticides in groundwater have detected this compound. For instance, a study examining groundwater samples in Tunisia identified this compound among a suite of pesticides present in the Grombalia shallow aquifer, an area characterized by intensive agricultural activity fishersci.cathegoodscentscompany.com. The detection of this compound in groundwater suggests that it possesses characteristics that allow it to migrate through the soil profile.
Pesticide leaching into groundwater is influenced by several factors, including the chemical properties of the compound (such as water solubility and soil adsorption), soil type, climate conditions, and agricultural practices herts.ac.uk. This compound has a reported water solubility of 5.5 mg/L wikipedia.org. While specific detailed studies quantifying this compound's leaching potential were not extensively found in the search results, its detection in groundwater surveys indicates that leaching can occur under certain environmental and agricultural conditions fishersci.cathegoodscentscompany.com. The presence of pesticides, including herbicides, in groundwater reserves is an international concern for industrialized countries with intensive agriculture fishersci.ca.
The study in Tunisia detected this compound alongside a variety of other pesticides in groundwater samples. This highlights the potential for co-occurrence of multiple agrochemicals in water resources in agricultural regions fishersci.cathegoodscentscompany.com.
| Compound Name | PubChem CID |
|---|---|
| This compound | 13926 |
| Anabasine | 2181 |
| Atrazine | 2256 |
| Bendiocarb | 2314 |
| Carbaryl | 6129 |
| Carbofuran | 2566 |
| DEET | 4284 |
| Desethylatrazine | 22563 |
| Desethylterbuthylazine | 108201 |
| Dimethomorph | 5889665 |
| Fenfuram | 90590 |
| Imidacloprid | 86418 |
| Isoproturon | 36679 |
| Methfuroxam | 34313 |
| Mexacarbate | 9414 |
| Propamocarb | 32490 |
| Propoxur | 4944 |
| Pyroquilon | 91665 |
| Spiroxamine | 86160 |
| Terbuthylazine | 22206 |
While the search results indicate that this compound is a herbicide used in agriculture, specific detailed research findings on its direct impact on soil health and biodiversity were not prominently available. General concerns regarding the impact of agricultural chemicals, including fertilizers and pesticides, on soil quality and adjacent water resources have been raised in the context of intensive agriculture fishersci.nl. Improper management of soils can lead to the degradation of their quality fishersci.nl.
Soil is a highly biodiverse habitat, hosting a vast array of species, from microorganisms to larger fauna sigmaaldrich.comthegoodscentscompany.com. The response of soil attributes to environmental changes, including the introduction of agrochemicals, is an area of ongoing research fishersci.nl.
Future Directions and Translational Research
Development of Novel Bentranil-Based Therapeutics
The unique chemical structure of this compound has prompted exploration into its potential in drug formulation and the development of novel therapeutics. wikipedia.org
Targeting Cancer with CYP1B1 Inhibitors
This compound derivatives are being investigated as a new class of inhibitors targeting Cytochrome P450 1B1 (CYP1B1). wikipedia.orgontosight.ai CYP1B1 is an enzyme highly expressed in various tumors and is considered a promising target for cancer prevention and therapy. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca Studies have designed and synthesized a series of this compound analogues, evaluating their inhibitory activity against CYP1B1. wikipedia.orgontosight.ai For instance, compounds 6o and 6q were identified as potent CYP1B1 inhibitors with IC50 values in the nM range. wikipedia.orgontosight.ai These analogues demonstrated higher selectivity for CYP1B1 over CYP1A1 and CYP1A2 compared to α-naphthoflavone (ANF), a known inhibitor. wikipedia.orgontosight.ai Molecular docking studies have provided insights into how these this compound analogues bind to the active site of CYP1B1, supporting the experimental findings on their inhibitory potential. wikipedia.orgontosight.ai The development of such selective CYP1B1 inhibitors based on the this compound structure is considered clinically important. wikipedia.org
Research Findings on this compound Analogues as CYP1B1 Inhibitors:
| Compound | IC50 (nM) (CYP1B1 Inhibition) | Selectivity Index (vs. ANF) |
|---|---|---|
| This compound analogue 6o | nM range | 30-fold higher |
| This compound analogue 6q | nM range | 30-fold higher |
| α-naphthoflavone (ANF) | Reference | 1-fold |
*Data compiled from search results. wikipedia.orgontosight.ai
Addressing Drug Resistance in Chemotherapy
Overexpression of CYP1B1 in cancer cells is implicated in drug resistance to certain chemotherapeutic agents, such as docetaxel, paclitaxel, and tamoxifen, which can be inactivated by this enzyme. wikipedia.orgwikipedia.orgfishersci.ca Inhibition of CYP1B1 activity is viewed as a therapeutic strategy to overcome this drug resistance and improve the outcome of anti-cancer therapy. wikipedia.orgwikipedia.orgfishersci.ca The exploration of this compound derivatives as potent and selective CYP1B1 inhibitors is therefore relevant to addressing CYP1B1-mediated drug resistance in cancer therapeutics. wikipedia.orgontosight.ai Co-administration of anti-cancer agents with CYP1B1 inhibitors is suggested as a potential approach to decrease drug resistance. wikipedia.org
Sustainable Agrochemical Development
This compound's established use as a herbicide has led to investigations into developing more sustainable agrochemical applications, focusing on environmentally conscious approaches. wikipedia.org
Designing Environmentally Benign this compound Analogues
Research has explored modifying the this compound structure to alter its herbicidal properties and potentially improve its environmental profile. guidetopharmacology.orgciteab.com The introduction of fluorine atoms into the this compound molecule, for instance, has been shown to lead to significant changes in its herbicidal activity and selectivity. guidetopharmacology.orgciteab.com The analogue 5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one, referred to as 'fluorothis compound', demonstrated increased broad-leaf activity and selectivity on crops like rice, cereals, and maize, exhibiting triple the standard herbicidal activity in its 5-fluoro derivative form. guidetopharmacology.orgciteab.comwikipedia.org This highlights the potential for structural modifications to yield this compound analogues with enhanced efficacy and potentially improved environmental characteristics, aligning with the goals of sustainable agriculture. wikipedia.orgciteab.com
Integration into Integrated Pest Management (IPM) Strategies
Integrated Pest Management (IPM) is a sustainable framework that aims to reduce reliance on chemical pesticides by combining various control tactics. fishersci.caciteab.comherts.ac.uk While this compound is known as a herbicide wikipedia.orgwikipedia.org, the development of more environmentally benign this compound analogues guidetopharmacology.orgciteab.com positions them as potential components within IPM strategies. The principles of IPM emphasize judicious pesticide application based on monitoring and economic thresholds fishersci.ca. Environmentally improved this compound analogues could potentially be integrated into such programs, used in a targeted manner or in rotation with other control methods to manage weed resistance and minimize environmental impact, contributing to sustainable intensification of agriculture. fishersci.caciteab.com
Exploration of Other Potential Applications
Beyond its primary applications in agriculture and the emerging area of therapeutic development, this compound is being explored for other potential uses. Its unique chemical structure is of interest in pharmaceutical development for potential drug formulation applications. wikipedia.org Furthermore, this compound is being investigated in the field of material science for the development of advanced materials, including coatings and polymers that offer enhanced durability and resistance to environmental factors. wikipedia.org Studies on benzoxazinone (B8607429) derivatives, the class of compounds to which this compound belongs, have also indicated potential biological activities such as antimicrobial, antifungal, and anti-inflammatory effects. fishersci.ca
Material Science Applications
This compound is being utilized in research aimed at developing advanced materials. Specifically, its application is being explored in the creation of coatings and polymers. This research focuses on leveraging the properties of this compound to potentially enhance the durability of these materials and improve their resistance to environmental factors. wikipedia.org The investigation of this compound within material science is an area of ongoing research. nih.gov
Environmental Remediation (e.g., Organic Pollutant Degradation)
Research indicates that this compound can play a role in environmental studies, particularly by aiding in the investigation of the degradation of organic pollutants. wikipedia.org This contribution is significant for efforts in environmental remediation and the development of sustainable practices. wikipedia.org While the search results highlight this compound's role in studying the degradation of organic pollutants, they also provide broader context on the importance and methods of organic pollutant degradation in environmental remediation. guidetomalariapharmacology.orglipidmaps.orgcdutcm.edu.cnpharmgkb.org
Advanced Computational and High-Throughput Screening Approaches in this compound Research
Advanced computational techniques and high-throughput screening (HTS) approaches are being applied in research involving this compound, particularly in the study of its derivatives. Molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been performed on this compound analogues. idrblab.net These computational methods are employed to gain a better understanding of the structural features that influence the activity of these compounds, such as the inhibition of specific enzymes. idrblab.net this compound has also been included in the context of high-throughput screening in agrochemical research. ctdbase.orgidrblab.net These advanced screening methods are valuable tools in identifying compounds with desired properties and understanding their interactions at a molecular level. wikipedia.orgbidd.groupnih.gov
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate Bentranil’s molecular interactions while ensuring reproducibility?
- Methodological Answer :
- Use controlled variables (e.g., temperature, solvent purity) to isolate this compound’s behavior. Validate results via triplicate trials and include negative/positive controls.
- Follow NIH guidelines for preclinical studies: document instrumentation calibration, sample preparation protocols, and statistical thresholds (e.g., p < 0.05) .
- Provide raw data in supplementary materials to enable independent verification .
Q. What statistical approaches are appropriate for analyzing this compound’s dose-response relationships in vitro?
- Methodological Answer :
- Apply nonlinear regression models (e.g., Hill equation) to quantify efficacy/potency. Use ANOVA for multi-group comparisons, ensuring assumptions of normality/homogeneity are met .
- Report confidence intervals and effect sizes rather than relying solely on p-values .
Q. How can researchers avoid bias when formulating hypotheses about this compound’s mechanism of action?
- Methodological Answer :
- Pre-register hypotheses and analytical plans in repositories like Open Science Framework to mitigate confirmation bias .
- Use blinded data analysis and independent replication for critical findings .
Advanced Research Questions
Q. How should contradictory data on this compound’s pharmacokinetic properties be resolved in meta-analyses?
- Methodological Answer :
- Quantify heterogeneity using I² or H statistics to determine whether variability stems from methodological differences or true biological divergence .
- Conduct sensitivity analyses by excluding outliers or stratifying studies by experimental design (e.g., in vivo vs. ex vivo models) .
- Address publication bias via funnel plots or Egger’s regression .
Q. What frameworks are optimal for refining research questions about this compound’s structure-activity relationships (SAR)?
- Methodological Answer :
- Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance ambition with practicality .
- Integrate PICO (Population, Intervention, Comparison, Outcome) for comparative studies (e.g., this compound vs. analogs) .
Q. How can qualitative data (e.g., researcher observations) enhance quantitative findings in this compound studies?
- Methodological Answer :
- Use triangulation: combine spectroscopic data with researcher field notes to contextualize anomalies (e.g., unexpected solubility changes) .
- Apply iterative coding to identify emergent themes, such as recurrent experimental bottlenecks .
Data Management & Reporting
Q. What criteria ensure ethical data collection in human cell-line studies involving this compound?
- Methodological Answer :
- Obtain documented consent for cell-line origins and adhere to institutional review board (IRB) protocols .
- Anonymize donor metadata and restrict access to identifiable information .
Q. Which academic databases provide comprehensive coverage for systematic reviews on this compound?
- Methodological Answer :
- Prioritize PubMed/MEDLINE for biomedical studies and SciFinder for chemical data. Avoid overreliance on Google Scholar due to inconsistent reproducibility .
- Use Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial") to filter irrelevant results .
Tables for Methodological Reference
Key Considerations
- Avoid Simplistic Questions : Frame questions to require nuanced answers (e.g., "How do solvent polarity and pH jointly influence this compound’s stability?" instead of "Is this compound stable?") .
- Address Contradictions Explicitly : Use contradictions to refine hypotheses rather than dismiss outliers .
- Leverage Interdisciplinary Tools : Combine cheminformatics (e.g., molecular docking) with wet-lab validation for SAR studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
